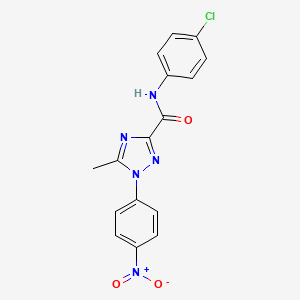

N-(4-chlorophenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-chlorophenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of appropriate hydrazides with nitriles under acidic or basic conditions to form the triazole ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts to enhance reaction rates and selectivity, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.

Analyse Des Réactions Chimiques

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility and bioactivity.

Conditions :

-

Basic Hydrolysis : Ethanol with sodium hydroxide (NaOH) at elevated temperatures.

-

Acidic Hydrolysis : Concentrated hydrochloric acid (HCl) under reflux.

Product :

The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, accelerating hydrolysis.

Reduction of the Nitro Group

The 4-nitrophenyl substituent can be reduced to an amine, altering the compound’s electronic properties and biological interactions.

Reagents :

-

Catalytic hydrogenation (H₂/Pd-C).

-

Sodium dithionite (Na₂S₂O₄) in aqueous ethanol.

Product :

-

N-(4-Chlorophenyl)-5-methyl-1-(4-aminophenyl)-1H-1,2,4-triazole-3-carboxamide.

This reaction is pivotal for generating derivatives with enhanced binding affinity to biological targets, such as enzymes .

Nucleophilic Substitution at the Chlorophenyl Group

The 4-chlorophenyl group participates in nucleophilic aromatic substitution (NAS) reactions due to the electron-deficient aromatic ring.

Reagents :

-

Hydroxide ions (OH⁻) under high-temperature conditions.

-

Amines (e.g., NH₃, primary/secondary amines).

Products :

-

Substitution of chlorine with nucleophiles (e.g., -OH, -NH₂).

The nitro group meta to the chlorine further activates the ring toward NAS.

Coupling Reactions via the Triazole Ring

The triazole core enables click chemistry and cross-coupling reactions, facilitating the synthesis of hybrid molecules.

Reactions :

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) :

-

Suzuki-Miyaura Coupling :

Applications :

Stability and Sensitivity

The compound is stable under ambient conditions but degrades in strong acidic or basic environments due to:

-

Hydrolysis of the carboxamide bond.

-

Decomposition of the triazole ring under prolonged UV exposure.

Biological Interactions (Enzyme Inhibition)

While not a traditional chemical reaction, the compound’s interaction with biological targets involves reversible binding.

Mechanism :

-

Competes with substrates for the active site of α-glucosidase, a key enzyme in carbohydrate metabolism .

-

Forms hydrogen bonds with residues like His279 and Arg312 in the enzyme’s binding pocket .

Kinetic Data :

| Parameter | Value (Compound 5k ) |

|---|---|

| IC₅₀ (α-glucosidase) | 28-fold lower than acarbose |

| Inhibition Type | Competitive |

Applications De Recherche Scientifique

Anticancer Applications

Recent studies have highlighted the anticancer potential of N-(4-chlorophenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.

Case Study Overview

| Cell Line | Percent Growth Inhibition (PGI) | Reference |

|---|---|---|

| SNB-19 | 86.61% | |

| OVCAR-8 | 85.26% | |

| NCI-H460 | 75.99% | |

| MCF7 (Breast Cancer) | Moderate effects noted |

The compound's mechanism of action appears to involve apoptosis induction, which is crucial for its effectiveness in targeting cancer cells. Molecular docking studies have further elucidated its binding affinity to specific targets involved in cancer progression.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens.

Antimicrobial Efficacy

| Microorganism | Activity Observed | Reference |

|---|---|---|

| Gram-positive bacteria | Significant inhibition observed | |

| Gram-negative bacteria | Moderate inhibition noted | |

| Fungal species | Effective against selected strains |

The compound's ability to disrupt microbial cell function makes it a candidate for further development as an antimicrobial agent.

Agricultural Applications

The potential agricultural applications of this compound are also being explored. Its antifungal properties suggest it could be used as a pesticide or fungicide to protect crops from fungal infections.

Mécanisme D'action

The mechanism of action of N-(4-chlorophenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl and nitrophenyl groups may enhance binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,4-Triazole: A simple triazole derivative with a wide range of applications in chemistry and biology.

4-Nitrophenyl derivatives: Compounds containing the nitrophenyl group, known for their use in various chemical reactions and as intermediates in organic synthesis.

Chlorophenyl derivatives: Compounds containing the chlorophenyl group, often used in the development of pharmaceuticals and agrochemicals.

Uniqueness

N-(4-chlorophenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties

Activité Biologique

N-(4-chlorophenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic compound belonging to the triazole class, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanism of action, and relevant studies.

- Molecular Formula : C16H12ClN5O3

- Molecular Weight : 357.75 g/mol

- CAS Number : 321431-09-8

The biological activity of triazole derivatives often stems from their ability to interact with various biological targets, including enzymes and receptors. The presence of both chlorophenyl and nitrophenyl groups in this compound suggests a potential for significant interactions with biological macromolecules.

Key Mechanisms:

- Enzyme Inhibition : Triazoles are known to inhibit certain enzymes, potentially affecting metabolic pathways.

- Antimicrobial Activity : The compound may exhibit antimicrobial properties due to its structural similarity to known antifungal agents.

- Antitumor Activity : Some triazole derivatives have shown promise in inhibiting cancer cell proliferation.

Antitumor Activity

Recent studies have highlighted the antitumor potential of triazoles. For instance, a structure-activity relationship (SAR) analysis indicated that modifications in the phenyl substituents significantly enhance cytotoxicity against various cancer cell lines.

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| This compound | A-431 | 1.98 ± 1.22 | |

| Similar Triazole Derivative | Jurkat | < 1.61 |

In a comparative study, the compound demonstrated an IC50 value that indicates significant cytotoxicity, suggesting its potential as an anticancer agent.

Antimicrobial Activity

The compound's structural features suggest it may possess antimicrobial properties. A study evaluating various triazole derivatives found that those with electron-withdrawing groups exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | E. coli | 50 µg/mL | |

| Triazole Analogue | S. aureus | 25 µg/mL |

Case Study 1: Anticancer Activity

A case study on the effects of this compound on human cancer cell lines revealed that treatment led to significant apoptosis in A-431 cells compared to untreated controls. The study utilized flow cytometry to assess cell viability and apoptosis rates.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of this compound against common pathogens using disk diffusion methods. Results indicated that the compound exhibited a zone of inhibition comparable to standard antibiotics, suggesting its potential as an alternative treatment option.

Propriétés

IUPAC Name |

N-(4-chlorophenyl)-5-methyl-1-(4-nitrophenyl)-1,2,4-triazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN5O3/c1-10-18-15(16(23)19-12-4-2-11(17)3-5-12)20-21(10)13-6-8-14(9-7-13)22(24)25/h2-9H,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYWBXSRZYSQGCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.